Fendiline Hydrochloride, chemically known as N-(3,3-diphenylpropyl)-(1-phenylethyl)-amine hydrochloride, is a calcium antagonist. [] It has been investigated for its potential in various scientific research applications, particularly in cardiovascular research and more recently as an adjuvant in cancer therapy.
Fendiline hydrochloride is a synthetic compound primarily recognized for its role as a coronary vasodilator and calcium channel blocker. It is classified as a K-Ras inhibitor, which selectively inhibits the localization of K-Ras to the plasma membrane, thereby blocking signal transmission associated with oncogenic mutations. This compound has gained attention in both cardiovascular and cancer research due to its unique pharmacological properties.
Fendiline hydrochloride is derived from 3,3-diphenylpropylamine, with the chemical formula and a molecular weight of 351.91 g/mol. It is classified under several categories:
The synthesis of fendiline hydrochloride involves multiple methods, with the most notable being reductive amination reactions. Key methods include:
These methods highlight the compound's synthetic versatility but also indicate challenges such as moisture sensitivity and the need for inert atmospheres during synthesis.
Fendiline hydrochloride's molecular structure features a complex arrangement that contributes to its biological activity:
Fendiline participates in various chemical reactions that are crucial for its function:
The mechanism by which fendiline exerts its effects involves:
Fendiline hydrochloride exhibits several notable physical and chemical properties:
Fendiline hydrochloride has diverse applications across scientific research:
Fendiline hydrochloride, a diphenylalkylamine-class compound, exerts potent inhibitory effects on L-type voltage-gated calcium channels (VGCCs) with an IC₅₀ of 17 μM in cardiac myocytes [10]. In pancreatic ductal adenocarcinoma (PDAC) cells, genomic analyses reveal frequent alterations in L-type calcium channel subunits (e.g., CACNA1C, CACNA1D), establishing a mechanistic link to tumor progression [1] [4]. Electrophysiological studies demonstrate that Fendiline rapidly inhibits calcium influx by shifting conductance-voltage curves and reducing overall channel conductance, thereby disrupting calcium-dependent proliferation pathways [10].
In PDAC models (MiaPaCa2, Panc1), Fendiline (15 μM) significantly reduces cell viability by 60–80% within 24 hours—outperforming other calcium channel blockers like nifedipine. This correlates with:
Table 1: Calcium Channel Subunits Altered in PDAC and Fendiline Effects
Channel Type | Subunits Affected in PDAC | Fendiline's Key Actions |
---|---|---|
L-type VGCC | CACNA1C, CACNA1D | Conductance reduction, IC₅₀=17 μM |
T-type VGCC | CACNA1G, CACNA1H | Indirect inhibition via membrane depolarization |
SOCE | ORAI1, STIM1 | Disruption of store-operated calcium entry |
Store-operated calcium entry (SOCE), mediated by STIM1/ORAI1 complexes, is hyperactivated in gemcitabine-resistant PDAC. Fendiline disrupts SOCE via:
Functional consequences include:
ADAM10, a calcium-sensitive sheddase, is overexpressed in PDAC tumors and drives metastasis via substrate cleavage (e.g., E-cadherin, Notch). Fendiline blocks calcium-dependent ADAM10 activation through:
In PDAC cells, Fendiline (15 μM) induces:
Table 2: ADAM10 Substrates Regulated by Fendiline in PDAC
ADAM10 Substrate | Biological Function | Effect of Fendiline |
---|---|---|
E-cadherin | Cell-cell adhesion | Stabilizes junctions, reduces cleavage by 75% |
Notch | Stemness signaling | Inhibits proteolysis, decreasing CD44+ cancer stem cells |
IL-2Rα (CD25) | Immune decoy receptor | Blocks constitutive shedding, enhancing T-cell surveillance |
CD44 | Metastasis activation | Suppresses soluble CD44 release by 80% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7